molecular formula C17H26N2O2 B248094 3-(Dimethyl-morpholin-4-yl)-N-(3,5-dimethyl-phenyl)-propionamide

3-(Dimethyl-morpholin-4-yl)-N-(3,5-dimethyl-phenyl)-propionamide

Cat. No. B248094
M. Wt: 290.4 g/mol
InChI Key: ZZYBUZMZIBEEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethyl-morpholin-4-yl)-N-(3,5-dimethyl-phenyl)-propionamide, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPP is a member of the morpholine family of compounds and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

3-(Dimethyl-morpholin-4-yl)-N-(3,5-dimethyl-phenyl)-propionamide has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels and receptors. This compound has been shown to activate certain ion channels and receptors, leading to changes in intracellular signaling pathways. This makes this compound a valuable tool for studying the function of these important molecules in cells and tissues.

Mechanism of Action

3-(Dimethyl-morpholin-4-yl)-N-(3,5-dimethyl-phenyl)-propionamide acts as an agonist for certain ion channels and receptors, leading to changes in intracellular signaling pathways. This compound has been shown to activate the nicotinic acetylcholine receptor, which is involved in synaptic transmission and muscle contraction. This compound has also been shown to activate the TRPM8 ion channel, which is involved in the sensation of cold temperatures.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including changes in intracellular signaling pathways, muscle contraction, and sensation of cold temperatures. This compound has also been shown to have analgesic effects, making it a potential tool for the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Dimethyl-morpholin-4-yl)-N-(3,5-dimethyl-phenyl)-propionamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on 3-(Dimethyl-morpholin-4-yl)-N-(3,5-dimethyl-phenyl)-propionamide. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the use of this compound as a tool for studying the function of ion channels and receptors in different tissues and organs. Finally, the potential therapeutic applications of this compound, such as its use as an analgesic, should be further explored.

Synthesis Methods

The synthesis of 3-(Dimethyl-morpholin-4-yl)-N-(3,5-dimethyl-phenyl)-propionamide involves several steps. The first step is the preparation of 3-(dimethylamino)-1,2-epoxypropane, which is then reacted with 3,5-dimethylphenyl isocyanate to form the desired product. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.

properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-N-(3,5-dimethylphenyl)propanamide

InChI

InChI=1S/C17H26N2O2/c1-12-7-13(2)9-16(8-12)18-17(20)5-6-19-10-14(3)21-15(4)11-19/h7-9,14-15H,5-6,10-11H2,1-4H3,(H,18,20)

InChI Key

ZZYBUZMZIBEEOQ-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC(=CC(=C2)C)C

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC(=CC(=C2)C)C

Origin of Product

United States

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